m-Toluenearsonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

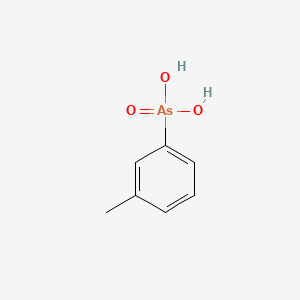

m-Toluenearsonic acid, also known as (3-Methylphenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₇H₉AsO₃. It is a derivative of arsonic acid where a methyl group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Toluenearsonic acid typically involves the reaction of m-toluidine with arsenic acid. The process includes the following steps:

Nitration: m-Toluidine is nitrated to form m-nitrotoluene.

Reduction: The nitro group in m-nitrotoluene is reduced to an amine group, forming m-toluidine.

Arsonation: m-Toluidine reacts with arsenic acid under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

m-Toluenearsonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding arsenic(V) compounds.

Reduction: Reduction reactions can convert it back to the corresponding arsonous acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Arsenic(V) derivatives.

Reduction: Arsonous acid derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

m-Toluenearsonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.

Mechanism of Action

The mechanism of action of m-Toluenearsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular metabolism. The compound’s effects are mediated through its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

p-Toluenearsonic acid: Similar structure but with the methyl group at the para position.

o-Toluenearsonic acid: Similar structure but with the methyl group at the ortho position.

Phenylarsenic acid: Lacks the methyl group on the benzene ring.

Uniqueness

m-Toluenearsonic acid is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The meta position provides distinct steric and electronic effects compared to the ortho and para positions, leading to different reaction pathways and interactions with biological targets.

Biological Activity

m-Toluenearsonic acid (m-TAsA) is an organoarsenic compound that has garnered attention for its biological activity, particularly in the context of agricultural and pest control applications. This compound is structurally characterized by a toluene moiety substituted with an arsenic-containing functional group. Its potential uses span from herbicides to rodenticides, and understanding its biological activity is crucial for evaluating both efficacy and safety.

- Chemical Formula : C7H9AsO3

- Molecular Weight : 200.06 g/mol

- pKa : Approximately 3.82, indicating weak acidity similar to that of 3-chlorobenzoic acid .

Toxicity and Repellency Studies

Research has indicated that this compound exhibits significant toxicity towards various rodent species. A study involving bioassays demonstrated that m-TAsA can effectively repel rats when incorporated into food matrices. The effectiveness was measured using a K value, where values above 85 indicated strong repellent properties .

Table 1: Toxicity Data of this compound

| Test Subject | K Value | Observations |

|---|---|---|

| Rats | >85 | Strong repellent activity observed |

| Mice | >80 | Moderate repellent activity noted |

The biological mechanism underlying the toxicity of m-TAsA involves interference with enzymatic processes and cellular functions. Arsenic compounds are known to disrupt metabolic pathways, particularly those involving oxidative phosphorylation and ATP synthesis .

Case Studies

- Rodent Control : In a controlled study, m-TAsA was tested as a rodenticide in agricultural settings. The results indicated a significant reduction in rodent populations within treated areas compared to control sites. The compound's effectiveness was attributed to both its acute toxicity and its repellent properties, which deterred rodents from feeding on treated bait .

- Environmental Impact Assessment : Another study evaluated the long-term effects of m-TAsA on non-target species in agricultural ecosystems. Findings suggested that while it effectively controlled target pests, there were concerns regarding bioaccumulation in soil and water systems, necessitating further research into its environmental persistence .

Comparative Efficacy

When compared with other arsenic-based compounds, m-TAsA showed superior efficacy in specific applications, particularly in rodent control. Its structural characteristics allow for better binding to biological targets compared to simpler arsenic compounds.

Table 2: Comparative Efficacy of Arsenic Compounds

| Compound | Efficacy (K Value) | Target Species |

|---|---|---|

| This compound | >85 | Rats |

| Sodium Arsenite | >75 | Mice |

| Arsenic Trioxide | >70 | Various |

Properties

CAS No. |

5410-37-7 |

|---|---|

Molecular Formula |

C7H9AsO3 |

Molecular Weight |

216.07 g/mol |

IUPAC Name |

(3-methylphenyl)arsonic acid |

InChI |

InChI=1S/C7H9AsO3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |

InChI Key |

JEMCDGFTCLWRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[As](=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.